molecular formula C7H14ClNO3 B2653223 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride CAS No. 2503204-37-1

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride

Cat. No. B2653223
CAS RN: 2503204-37-1
M. Wt: 195.64
InChI Key: JIXJIDXLSLWCCI-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride is a chemical compound with the CAS Number: 2503204-37-1 . It has a molecular weight of 195.65 . The IUPAC name for this compound is 2-(3-(dimethylamino)oxetan-3-yl)acetic acid hydrochloride . The compound is typically stored at -10 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H13NO3.ClH/c1-8(2)7(3-6(9)10)4-11-5-7;/h3-5H2,1-2H3,(H,9,10);1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 195.65 . The compound is typically stored at -10 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(dimethylamino)oxetan-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8(2)7(3-6(9)10)4-11-5-7;/h3-5H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJIDXLSLWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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